3-(2-(4-Bromophenoxy)ethyl)-3-(but-3-yn-1-yl)-3H-diazirine
Description
This compound features a diazirine core substituted with a 4-bromophenoxy ethyl group and a but-3-yn-1-yl moiety. Diazirines are widely used as photoaffinity labels due to their ability to generate carbene intermediates upon UV irradiation, enabling covalent crosslinking with proximal biomolecules . The 4-bromophenoxy group enhances lipophilicity and may influence target binding specificity, while the alkyne enables click chemistry for downstream applications such as bioconjugation or proteomic profiling .
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-3-but-3-ynyldiazirine |
InChI |
InChI=1S/C13H13BrN2O/c1-2-3-8-13(15-16-13)9-10-17-12-6-4-11(14)5-7-12/h1,4-7H,3,8-10H2 |
InChI Key |
XSZHSSLPBCJLRT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-(4-Bromophenoxy)ethyl)-3-(but-3-yn-1-yl)-3H-diazirine (CAS: 2704532-08-9) is a diazirine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antifungal, and anticancer activities, supported by various research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13BrN2O
- Molecular Weight : 293.16 g/mol
- CAS Number : 2704532-08-9
The presence of the diazirine moiety in the structure is significant for its biological activity, particularly in photochemistry and as a reactive intermediate in biological systems.
Antimicrobial Activity
Research has shown that diazirine compounds can exhibit notable antimicrobial properties. A study evaluating various triazene derivatives indicated that compounds similar to diazirines could effectively inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| T3 | MRSA | 0.02 |
| T4 | E. coli | 0.03 |
Antifungal Activity
In addition to antibacterial properties, diazirine derivatives have shown antifungal activity. Similar compounds have been tested against Candida albicans and other fungal strains, demonstrating effective inhibition at MICs ranging from 0.28 μM to higher concentrations depending on the specific strain .
| Fungal Strain | MIC (μM) |
|---|---|
| Candida albicans | 0.28 |
| C. parapsilosis | 0.64 |
Anticancer Activity
The anticancer potential of diazirine derivatives is also notable. In vitro studies have demonstrated that certain triazene compounds exhibit strong antiproliferative effects against human cancer cell lines such as Burkitt lymphoma (DAUDI) and colon adenocarcinoma (HT-29). IC50 values for these compounds were reported at approximately 4.91 µg/mL and 5.59 µg/mL, respectively .
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| Burkitt lymphoma DAUDI | 4.91 |
| Colon adenocarcinoma | 5.59 |
The biological activity of diazirines is primarily attributed to their ability to form reactive intermediates that can interact with DNA and other cellular macromolecules, leading to cell death or inhibition of growth in pathogens and cancer cells. The formation of diazonium species from diazirines is a key mechanism underlying their alkylating properties, which can disrupt cellular functions .
Case Studies
- Antimicrobial Efficacy : A study published in PMC evaluated the efficacy of various triazene derivatives against clinical isolates of bacteria and fungi, highlighting the potential of diazirines as alternative antimicrobial agents in the face of rising antibiotic resistance .
- Anticancer Research : Another investigation focused on the antiproliferative effects of newly synthesized triazene compounds on human cancer cell lines, revealing significant cytotoxicity and suggesting further exploration into their therapeutic applications .
Chemical Reactions Analysis
Photochemical Activation
Diazirines are well-known for their use in photoaffinity labeling due to their stability under ambient conditions and reactivity upon UV irradiation (λ = 300–350 nm). Upon light exposure, the diazirine undergoes ring-opening to form a highly reactive carbene intermediate, enabling covalent cross-linking with biomolecules .
| Reaction | Key Features |
|---|---|
| Diazirine → Carbene | UV-induced ring-opening (λ = 300–350 nm) |
| Carbene trapping | Covalent linkage with nucleophiles (e.g., amines, thiols) |
Substitution Reactions
The 4-bromophenoxyethyl moiety facilitates nucleophilic substitution. For example:
-
SN2 displacement : The bromide can react with nucleophiles (e.g., amines, alkoxides) under basic conditions to form substituted derivatives .
-
Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki, Heck) with aryl halides or alkenes .
Alkyne Reactivity
The but-3-yn-1-yl group participates in:
-
Sonogashira coupling : Formation of carbon-carbon bonds with aryl halides using Pd(PPh₃)₂Cl₂ and CuI .
-
Click chemistry : Azide-alkyne cycloaddition (CuAAC) to form triazoles .
Photoaffinity Probes
The combination of a bromophenoxyethyl group (for target binding) and a diazirine (for cross-linking) makes this compound ideal for studying protein-ligand interactions . For example:
-
Biomolecule labeling : UV-induced cross-linking to map binding sites in proteins .
-
Chemical proteomics : Identifying targets in complex mixtures .
Material Science
The alkyne and bromide functionalities enable:
-
Polymer synthesis : Alkyne participation in radical or ionic polymerization .
-
Surface modification : Substitution reactions to functionalize surfaces .
Stability and Handling
Diazirines are typically stable under ambient conditions but require light protection to prevent premature activation . For example, trifluoromethyl-substituted diazirines show enhanced stability compared to aryl variants .
| Compound | Stability | Conditions |
|---|---|---|
| Trifluoromethyl-diazirines | High thermal/light stability | Room temperature, dark |
| Aryl-diazirines | Moderate stability | Sensitive to incandescent light |
Analytical Data
NMR and HRMS :
-
¹H NMR : Peaks corresponding to the alkyne (∼3.14 ppm, t) and aromatic protons (6–8 ppm) .
-
HRMS : Confirmatory data for molecular ion peaks (e.g., [M+H]⁺ = 309.1966 for analogous compounds) .
FTIR :
Limitations and Challenges
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound uniquely combines a brominated aromatic system with an alkyne, balancing hydrophobicity and reactivity.
- Trifluoromethyl-substituted diazirines (e.g., ) exhibit enhanced stability under acidic conditions due to the electron-withdrawing CF3 group.
- Azidoethyl analogues (e.g., ) prioritize dual functionalization (azide + alkyne) for orthogonal click chemistry.
Reactivity Trends :
Physical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
